molecular formula C39H67ClO4 B12309493 2-Chloropropane-1,3-diyl (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate)

2-Chloropropane-1,3-diyl (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate)

Cat. No.: B12309493
M. Wt: 635.4 g/mol
InChI Key: JPFKFYGUGINXTE-WVZYQCMWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dilinoleoyl-2-chloropropanediol typically involves the esterification of linoleic acid with 2-chloropropanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this process include catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction .

Industrial Production Methods

In an industrial setting, the production of 1,3-Dilinoleoyl-2-chloropropanediol may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,3-Dilinoleoyl-2-chloropropanediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1,3-Dilinoleoyl-2-chloropropanediol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in lipid metabolism, leading to the formation of various metabolites. These metabolites can then participate in signaling pathways and exert biological effects .

Biological Activity

Chemical Structure and Properties

Chemical Formula : C39_{39}H70_{70}ClO4_{4}
Molecular Weight : 635.5 g/mol
CAS Number : 74875-33-3

The compound features a chloropropane backbone with two oleate (octadeca-9,12-dienoate) chains. The presence of the chlorine atom and the unsaturated fatty acid chains contributes to its reactivity and potential biological interactions.

Research indicates that 2-Chloropropane-1,3-diyl dioleate interacts with various biological receptors and enzymes:

  • Receptor Interactions : It has been shown to affect multiple receptor types including adrenergic receptors, cannabinoid receptors, and various ion channels .
  • Enzyme Modulation : The compound may influence metabolic enzymes such as acetyl-CoA carboxylase and amylase, which play critical roles in lipid metabolism and carbohydrate digestion .

Pharmacological Effects

Studies have documented several pharmacological effects attributed to this compound:

  • Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects by modulating cytokine production and immune responses.
  • Antioxidant Activity : The unsaturated fatty acid components may contribute to antioxidant properties, helping to mitigate oxidative stress in biological systems .

Table 1: Biological Activities of 2-Chloropropane-1,3-diyl Dioleate

Activity TypeObserved EffectsReferences
Receptor ModulationAdrenergic & Cannabinoid receptors
Enzyme ActivityInhibition of acetyl-CoA carboxylase
Anti-inflammatoryReduction in cytokine levels
AntioxidantScavenging free radicals

Study 1: Anti-inflammatory Effects

In a controlled laboratory study, 2-Chloropropane-1,3-diyl dioleate was administered to macrophage cell lines. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent .

Study 2: Metabolic Impact

Another study focused on the metabolic effects of the compound in rodent models. It was found that supplementation with 2-Chloropropane-1,3-diyl dioleate led to improved lipid profiles and reduced body fat percentage compared to control groups .

Properties

Molecular Formula

C39H67ClO4

Molecular Weight

635.4 g/mol

IUPAC Name

[2-chloro-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+

InChI Key

JPFKFYGUGINXTE-WVZYQCMWSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(Cl)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)Cl

Origin of Product

United States

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